BenchChemオンラインストアへようこそ!

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Oncology Melanoma BRAF V600E

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, known internationally as Givinostat (development code ITF2357), is an orally bioavailable, synthetic hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor targeting Class I and Class II HDAC enzymes. It has received FDA approval (brand name Duvyzat) for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 6 years and older, representing the first nonsteroidal drug approved for all genetic variants of DMD.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 324758-59-0
Cat. No. B2784783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
CAS324758-59-0
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H13N3O2S/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22)
InChIKeyDIUZVRVUQBOURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Givinostat (ITF2357, CAS 324758-59-0): A Class I/II HDAC Inhibitor with Established Disease-Modifying Clinical Positioning


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, known internationally as Givinostat (development code ITF2357), is an orally bioavailable, synthetic hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor targeting Class I and Class II HDAC enzymes [1]. It has received FDA approval (brand name Duvyzat) for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 6 years and older, representing the first nonsteroidal drug approved for all genetic variants of DMD [2]. Beyond neuromuscular indications, givinostat is in advanced clinical development for JAK2V617F-positive polycythemia vera (PV), with a pivotal Phase III trial comparing it head-to-head against hydroxyurea [3]. The compound exhibits a multi-targeted pharmacological profile encompassing anti-inflammatory, anti-angiogenic, and antineoplastic activities, with demonstrated oral activity in both preclinical models and human subjects [4].

Why Givinostat Cannot Be Interchanged with Other HDAC Inhibitors: Evidence of Isoform-Selectivity, Potency, and Clinical Divergence


Despite the large number of HDAC inhibitors in clinical and preclinical development, the class is pharmacologically heterogeneous. Individual compounds differ substantially in their HDAC isoform inhibition spectra, cellular potency thresholds, tissue penetration characteristics, and clinical safety profiles. Givinostat's specific combination of Class I/II HDAC inhibition (with a distinct rank order: HDAC3 > HDAC1 > HDAC11 > HDAC6 > HDAC2), its 25-50-fold greater anti-inflammatory potency compared to the first-generation pan-HDAC inhibitor vorinostat (SAHA), and its unique disease-modifying clinical evidence in DMD and PV collectively mean that substitution with another HDAC inhibitor (e.g., vorinostat, panobinostat, belinostat, or valproic acid) would result in profoundly different pharmacological and clinical outcomes [1][2]. The compound also bears a specific safety signature—including predictable, manageable Class I HDAC-related thrombocytopenia—that differs from the toxicity profiles of other HDAC inhibitors such as vorinostat (high discontinuation rates due to toxicity) and panobinostat (dose-limiting thrombocytopenia and gastrointestinal toxicity) [3][4]. Below, the quantitative evidence supporting these differentiation claims is presented in detail.

Quantitative Differentiation Evidence for Givinostat (CAS 324758-59-0): Head-to-Head and Cross-Study Comparisons with Key HDAC Inhibitor Comparators


Cytotoxic Potency in BRAF V600E-Mutant Melanoma: ITF2357 vs. SAHA (Vorinostat) Direct Comparison

In a direct head-to-head comparison, ITF2357 (Givinostat) demonstrated significantly greater cytotoxic potency than SAHA (Vorinostat) in two BRAF V600E-mutated melanoma cell lines. In SK-MEL-28 cells, the IC50 of ITF2357 was 4.2 μM versus 26.9 μM for SAHA, representing a 6.4-fold potency advantage. In A375 cells, the IC50 of ITF2357 was 1.7 μM versus 9.2 μM for SAHA, representing a 5.4-fold greater potency [1]. ITF2357 also more effectively suppressed oncogenic BRAF protein expression and downstream phospho-ERK1/2 levels compared to SAHA [1]. This direct comparative dataset provides quantitative justification for selecting ITF2357 over SAHA in experimental settings where BRAF-mutant melanoma models are employed.

Oncology Melanoma BRAF V600E HDAC inhibitor Cytotoxicity

Anti-Inflammatory Cytokine Suppression Potency: ITF2357 vs. SAHA (Vorinostat) Class-Level Comparison

Multiple independent studies have established that ITF2357 exhibits 25- to 50-fold greater anti-inflammatory potency than SAHA (Vorinostat) in both in vitro and in vivo assays [1]. In LPS-stimulated human PBMCs, ITF2357 reduced TNFα release by 50% at concentrations of 10-22 nM, IL-1α at 12 nM, IL-1β secretion at 12.5-25 nM, and IFNγ at 25 nM, all without evidence of cellular toxicity at concentrations up to 100 nM [2]. In peritoneal macrophages and splenocytes, ITF2357 inhibited TNFα and IFNγ production with an IC50 of 25-50 nM [1]. By contrast, SAHA requires substantially higher concentrations to achieve comparable cytokine suppression, consistent with the 25-50-fold potency differential noted across studies [1][3]. This quantitative potency difference is critical for experimental design where cytokine modulation is a primary readout.

Inflammation Cytokine suppression TNFα IL-1β HDAC inhibitor

HIV-1 Latency Reversal Potency: Givinostat vs. Panobinostat, Belinostat, Vorinostat, and Valproic Acid

In a systematic in vitro comparison of five clinically relevant HDAC inhibitors, givinostat (ITF2357) demonstrated intermediate-to-high potency in stimulating HIV-1 expression from latently infected cell lines, with a rank order of panobinostat > givinostat ≈ belinostat > vorinostat > valproic acid [1]. Givinostat was significantly more potent than vorinostat and valproic acid, achieving viral reactivation at therapeutic concentrations. In a CCL19-induced latent primary CD4+ T-cell infection model, givinostat, belinostat, and panobinostat all induced virus production at clinically achievable concentrations [1]. Givinostat was further reported to be superior to valproic acid specifically for latent HIV-1 expression in vitro, as measured by decreased surface CXCR4 and CCR5 expression on CD4+ T-cells and monocytes . This comparative dataset positions givinostat as a more potent option than valproic acid and vorinostat for HIV latency reversal research applications.

HIV latency HDAC inhibitor Viral reactivation Shock and kill Comparative potency

Duchenne Muscular Dystrophy Disease Modification: Givinostat vs. Placebo in the Phase 3 EPIDYS Trial

In the pivotal Phase 3 EPIDYS trial (NCT02851797), a randomized, double-blind, placebo-controlled study involving 179 ambulant boys aged ≥6 years with genetically confirmed DMD, givinostat demonstrated statistically significant disease-modifying efficacy over 18 months of treatment [1]. Givinostat-treated patients showed a 1.9-point higher North Star Ambulatory Assessment (NSAA) score compared to placebo (P = 0.03) [1]. Additionally, muscle fat infiltration assessed by magnetic resonance spectroscopy was 40% lower in the givinostat group compared to placebo (P < 0.05), and overall fat infiltration was delayed by approximately 30% (difference vs. placebo: -2.9%; nominal P = 0.035) [1][2]. The four-stair climb assessment, a functional endpoint, also demonstrated a statistically significant difference favoring givinostat [3]. These results supported FDA approval of givinostat (Duvyzat) in 2024 as the first nonsteroidal drug for DMD across all genetic variants [3]. No other HDAC inhibitor has demonstrated comparable disease-modifying efficacy in a Phase 3 DMD trial.

Duchenne muscular dystrophy DMD NSAA Muscle fat infiltration Phase 3 clinical trial

Polycythemia Vera Clinical Response: Givinostat vs. Hydroxyurea in JAK2V617F-Positive Patients

In a Phase Ib/II study evaluating the maximum tolerated dose of givinostat monotherapy in polycythemia vera (PV), givinostat demonstrated clinically meaningful hematological responses in JAK2V617F-positive patients [1]. When combined with hydroxyurea at maximum tolerated dose in patients unresponsive to hydroxyurea alone, givinostat (50 mg/day) achieved an overall response rate (ORR) of 55%, with 64% of patients achieving pruritus control [2]. Givinostat at 100 mg/day yielded an ORR of 50% with 67% pruritus control [2]. In comparison, vorinostat (400 mg/day × 24 weeks) in a separate Phase II PV study showed a 44% discontinuation rate due to toxicity [2]. Givinostat's toxicity profile in PV was favorable: Grade 3 adverse events occurred in only 1 patient (4.5%) per dose arm [2]. A pivotal Phase III randomized trial (GIV-IN PV) is currently comparing givinostat head-to-head against hydroxyurea as first-line cytoreductive therapy, aiming to demonstrate superiority [3]. The preclinical basis for givinostat's PV activity includes selective targeting of JAK2V617F-mutant cell growth and reduction of hematopoietic cell proliferation [4].

Polycythemia vera Myeloproliferative neoplasm JAK2V617F Hydroxyurea Hematocrit control

Prioritized Research and Industrial Application Scenarios for Givinostat (CAS 324758-59-0) Based on Quantitative Differentiation Evidence


BRAF V600E-Mutant Melanoma Preclinical Research Requiring Potent HDAC Inhibition at Low Micromolar Concentrations

Based on the 5.4- to 6.4-fold greater cytotoxic potency of ITF2357 over SAHA in BRAF-mutant melanoma cell lines (SK-MEL-28 IC50 4.2 μM vs. 26.9 μM; A375 IC50 1.7 μM vs. 9.2 μM), givinostat should be prioritized as the HDAC inhibitor of choice for in vitro and in vivo melanoma models, particularly when combined with MEK inhibitors (e.g., U0126) that potentiate its antitumor effects through enhanced ERK1/2 pathway suppression [1]. The compound's dual activity—direct cytotoxicity plus BRAF protein downregulation with concomitant phospho-ERK1/2 reduction—provides a mechanistic basis not demonstrated for SAHA in the same experimental system [1].

Inflammatory Disease Models Requiring Sub-Micromolar Cytokine Suppression Without Cellular Toxicity

For preclinical models of cytokine-driven inflammatory conditions (e.g., systemic juvenile idiopathic arthritis, cytokine storm syndromes, type 1 diabetes islet preservation), givinostat's ability to suppress TNFα, IL-1α, IL-1β, and IFNγ at IC50 values of 10-50 nM—with no evidence of cytotoxicity at concentrations up to 100 nM—makes it the preferred HDAC inhibitor over SAHA (which requires 25- to 50-fold higher concentrations for equivalent anti-inflammatory activity) [1][2]. This is particularly relevant for long-term in vivo dosing regimens where cumulative toxicity is a concern.

HIV-1 Latency Reversal 'Shock and Kill' Research Protocols

In HIV latency research, givinostat occupies a defined potency position (panobinostat > givinostat ≈ belinostat > vorinostat > valproic acid), making it suitable for protocols where panobinostat's potency may be excessive or where panobinostat-associated QTc prolongation risk must be avoided [1]. Givinostat's superiority over valproic acid for latent HIV-1 expression in vitro—confirmed by reduced CXCR4/CCR5 co-receptor surface expression—supports its use in combinatorial latency reversal studies at clinically achievable concentrations [2].

Duchenne Muscular Dystrophy Disease-Modifying Therapeutic Programs and Biomarker Studies

Givinostat is the only HDAC inhibitor with FDA approval for DMD, supported by Phase 3 EPIDYS trial evidence showing a +1.9-point NSAA advantage and 40% lower muscle fat infiltration vs. placebo at 18 months [1]. This unique regulatory status makes it the mandatory reference standard for any comparative DMD therapeutic development program. Procurement for DMD-focused clinical or translational research should specify givinostat (Duvyzat) specifically, as other HDAC inhibitors lack any Phase 3 DMD efficacy data and have distinct safety profiles that preclude direct substitution [1][2].

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.